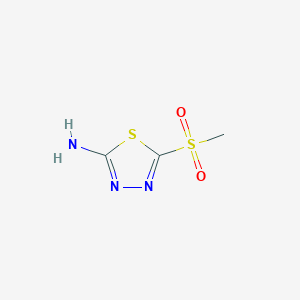

5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-methylsulfonyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S2/c1-10(7,8)3-6-5-2(4)9-3/h1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPKJOYKJDOUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586088 | |

| Record name | 5-(Methanesulfonyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36033-66-6 | |

| Record name | 5-(Methanesulfonyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine"

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1] This five-membered heterocycle, containing sulfur and two nitrogen atoms, is a bioisostere of pyrimidine, allowing it to interact with biological targets involved in nucleic acid replication.[2] Its derivatives have demonstrated a vast spectrum of pharmacological potential, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4][5]

This guide focuses on a specific, highly functionalized derivative: This compound . The incorporation of a methylsulfonyl (-SO₂CH₃) group, a key pharmacophore found in many sulfonamide drugs, is anticipated to confer unique biological activities, particularly in areas like carbonic anhydrase inhibition and oncology.[6][7] This document provides a comprehensive, field-proven methodology for its synthesis and a rigorous, self-validating workflow for its structural and purity characterization, designed for researchers and professionals in drug discovery and development.

Part 1: Multi-Step Synthesis Pathway

The synthesis of this compound is most reliably achieved through a three-step sequence starting from the commercially available 5-amino-1,3,4-thiadiazole-2-thiol. This pathway involves S-methylation followed by a controlled oxidation of the sulfide to the desired sulfone. This approach is chosen for its high-yielding steps and the use of standard laboratory reagents and techniques.

Logical Synthesis Workflow

Caption: A multi-step workflow for the synthesis of the target compound.

Experimental Protocol: Step 1 - S-Methylation

Objective: To synthesize 5-(methylthio)-1,3,4-thiadiazol-2-amine from 5-amino-1,3,4-thiadiazole-2-thiol.

Causality: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. A base is required to deprotonate the acidic thiol group (-SH), forming a highly nucleophilic thiolate anion (-S⁻). This anion then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group. Acetone is a suitable polar aprotic solvent that dissolves the reactants without interfering with the reaction.

Protocol:

-

To a stirred solution of 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in acetone (10 mL/g), add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes to ensure complete formation of the thiolate salt.

-

Add methyl iodide (1.1 eq) dropwise to the suspension. Caution: Methyl iodide is a toxic and volatile reagent; handle it in a fume hood.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The product spot should appear at a higher Rf than the starting material.

-

Upon completion, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KI).

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from ethanol/water to afford pure 5-(methylthio)-1,3,4-thiadiazol-2-amine as a crystalline solid.[8]

Experimental Protocol: Step 2 - Oxidation

Objective: To oxidize the intermediate sulfide to the target sulfone.

Causality: This step involves the oxidation of the electron-rich sulfur atom of the methylthio group. A meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and selective oxidizing agent for this transformation. Two equivalents of the oxidant are necessary to convert the sulfide first to a sulfoxide and then to the final sulfone. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and allows for easy workup. The reaction is typically run at a low temperature initially to control the exothermic nature of the oxidation.

Protocol:

-

Dissolve the 5-(methylthio)-1,3,4-thiadiazol-2-amine (1.0 eq) in dichloromethane (DCM, 20 mL/g) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (approx. 77% purity, 2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solution under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like isopropanol to yield the final product, this compound.

Part 2: Comprehensive Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the structural integrity and purity of the synthesized compound. This multi-technique approach provides orthogonal data, ensuring a self-validating system for quality assurance before its use in further research.

Analytical Characterization Workflow

Caption: A workflow for the analytical characterization of the final product.

Data Summary and Interpretation

The following tables summarize the expected analytical data for this compound.

Table 1: Spectroscopic Data for Structural Elucidation

| Technique | Expected Result | Rationale / Interpretation |

| FT-IR | ~3300-3100 cm⁻¹ (N-H stretch) ~1620 cm⁻¹ (C=N stretch) ~1300 & 1150 cm⁻¹ (S=O asymm/symm stretch) ~700 cm⁻¹ (C-S stretch) | Confirms the presence of the primary amine, the thiadiazole ring, the sulfone group, and the carbon-sulfur bond, respectively.[9][10] |

| ¹H NMR | δ ~7.5 ppm (s, 2H, -NH₂) δ ~3.4 ppm (s, 3H, -SO₂CH₃) | The amine protons are typically broad and exchangeable with D₂O. The methyl protons adjacent to the electron-withdrawing sulfonyl group are deshielded. |

| ¹³C NMR | δ ~170 ppm (C2-NH₂) δ ~155 ppm (C5-SO₂) δ ~45 ppm (-SO₂CH₃) | Shows two distinct, deshielded carbons for the heterocyclic ring and an upfield signal for the methyl carbon.[9] |

| Mass Spec. | m/z = 180.2 [M+H]⁺ | The mass corresponding to the protonated molecule confirms the molecular formula C₃H₅N₃O₂S₂ (MW: 179.22).[11][12] |

Protocol: Purity Determination by HPLC

Trustworthiness: HPLC provides quantitative data on the purity of the compound, which is critical for dose-response studies in biological assays. A purity level of >95% is typically required for drug development research.

Table 2: HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard column for retaining moderately polar organic molecules. |

| Mobile Phase | A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid) | A gradient elution (e.g., 5% to 95% B over 15 min) is effective for separating impurities with different polarities. Formic acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good separation efficiency. |

| Detection | UV at 254 nm | The aromatic thiadiazole ring is expected to have strong UV absorbance at this wavelength. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Part 3: Applications in Drug Development

The structural motifs within this compound suggest several promising avenues for therapeutic research:

-

Anticancer Activity: Many 1,3,4-thiadiazole and sulfonamide derivatives exhibit potent anticancer properties by interfering with various cellular pathways.[2][4][13] This compound is a prime candidate for screening against various cancer cell lines.

-

Carbonic Anhydrase Inhibition: The sulfonamide group is the classic pharmacophore for inhibiting carbonic anhydrase (CA) enzymes, which are validated targets for diuretics, anti-glaucoma agents, and even some anticancer therapies.[6][7][14]

-

Antimicrobial Agents: The thiadiazole nucleus is present in numerous compounds with broad-spectrum antibacterial and antifungal activity.[5][15]

Conclusion

This guide has detailed a logical and reproducible synthetic pathway for this compound, a compound of significant interest for drug discovery. The causality behind each experimental choice has been elucidated to empower researchers with a deep understanding of the process. Furthermore, the comprehensive characterization workflow, combining multiple spectroscopic and chromatographic techniques, establishes a self-validating system to ensure the production of high-purity material. By following these protocols, scientists and drug development professionals can reliably synthesize and validate this promising molecule for exploration in various therapeutic areas.

References

-

Current Chemistry Letters. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Growing Science. [Link]

-

PubMed. (n.d.). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. [Link]

-

PubMed. (n.d.). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. [Link]

-

PubMed. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. [Link]

-

International Union of Crystallography. (n.d.). Crystal structure of 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate. [Link]

-

Mangalmay Journal of Management & Technology. (2017). Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. [Link]

-

MDPI. (n.d.). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. [Link]

-

MDPI. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. [Link]

-

Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. [Link]

-

ResearchGate. (2012). 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine. [Link]

-

ResearchGate. (2012). Biological Activities of Thiadiazole Derivatives: A Review. [Link]

-

ResearchGate. (n.d.). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. [Link]

-

SciSpace. (2013). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with. [Link]

-

National Institutes of Health. (2013). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. [Link]

-

Preprints.org. (n.d.). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. [Link]

-

International Union of Crystallography. (n.d.). 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine. [Link]

-

MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Link]

-

MDPI. (n.d.). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

-

National Institutes of Health. (2023). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. [Link]

-

Systematic Reviews in Pharmacy. (2018). 4-Thiadiazole: The Biological Activities. [Link]

-

SpectraBase. (n.d.). 5-[(4-METHYLPHENYL)-METHANESULFONYLMETHYL]-[7][9][16]-THIADIAZOLE-2-THIOL. [Link]

-

MDPI. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]

-

PubMed. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. [Link]

-

National Institutes of Health. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [Link]

-

SID. (n.d.). Journal of Medicinal and Chemical Sciences. [Link]

-

NIST WebBook. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. [Link]

-

Pensoft. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

Sources

- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structure of 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. growingscience.com [growingscience.com]

- 10. mdpi.com [mdpi.com]

- 11. You are being redirected... [hit2lead.com]

- 12. calpaclab.com [calpaclab.com]

- 13. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and diuretic effects.[1][2] The introduction of a methylsulfonyl group at the 5-position and an amino group at the 2-position imparts specific electronic and steric properties that are crucial for its biological interactions. This document outlines a proposed synthetic pathway, predicted physicochemical properties, detailed spectroscopic analysis, reactivity profile, and potential therapeutic applications, drawing upon established principles and data from closely related analogues.

Introduction: The Scientific Rationale

The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered considerable attention in pharmaceutical research. Its derivatives are known to act as carbonic anhydrase inhibitors, antimicrobial agents, and anticancer therapeutics.[1][3][4][5] The core structure's bioisosteric relationship with other key biological motifs and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its diverse pharmacological profile.

This compound incorporates two key functional groups that are expected to modulate its biological activity. The 2-amino group is a common feature in many biologically active thiadiazoles and serves as a crucial site for hydrogen bonding interactions with biological targets.[6] Furthermore, this primary amine provides a reactive handle for the synthesis of a diverse library of derivatives. The methylsulfonyl group at the 5-position is a strong electron-withdrawing group, which can significantly influence the electronic distribution within the thiadiazole ring and enhance the compound's polarity and potential for hydrogen bonding. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this promising molecule.

Synthesis and Purification

Proposed Synthetic Pathway

The proposed two-step synthesis starts from the commercially available 5-amino-1,3,4-thiadiazole-2-thiol.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine

-

Reaction Setup: To a solution of 5-amino-1,3,4-thiadiazole-2-thiol (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base such as potassium carbonate (1.5 equivalents).

-

S-Methylation: While stirring the suspension, add methyl iodide (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine as a solid.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine (1 equivalent) from the previous step in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Oxidation: Cool the solution in an ice bath and add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or Oxone® (potassium peroxymonosulfate) (2.2 equivalents), portion-wise. The use of slightly more than two equivalents of the oxidizing agent is to ensure complete conversion of the thioether to the sulfone.

-

Reaction Monitoring: The progress of the oxidation can be followed by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot.

-

Work-up and Isolation: After the reaction is complete, the mixture is quenched with a reducing agent solution (e.g., aqueous sodium thiosulfate) to destroy any excess peroxide. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 36033-66-6 | [7] |

| Molecular Formula | C₃H₅N₃O₂S₂ | [7] |

| Molecular Weight | 179.22 g/mol | [7] |

| Appearance | Predicted to be a white to off-white solid | Inferred from related compounds |

| Melting Point | Not experimentally determined; expected to be relatively high due to polarity and potential for hydrogen bonding. | N/A |

| Solubility | Predicted to have low solubility in non-polar organic solvents and higher solubility in polar aprotic solvents like DMSO and DMF. | Inferred from structure |

| pKa | The amino group is expected to be basic, while the N-H protons on the thiadiazole ring may exhibit weak acidity. | Inferred from structure |

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not available, the expected spectroscopic data can be reliably predicted based on the analysis of closely related structures.[8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing two key signals:

-

A singlet for the methyl protons (SO₂-CH ₃) in the region of δ 3.0-3.5 ppm. The downfield shift is due to the strong deshielding effect of the sulfonyl group.

-

A broad singlet for the amine protons (NH ₂) in the region of δ 7.0-7.5 ppm. The chemical shift of this peak can be variable and concentration-dependent, and it will be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum is expected to display three signals:

-

A signal for the methyl carbon (SO₂-C H₃) around δ 40-45 ppm.

-

A signal for the thiadiazole carbon attached to the amino group (C -NH₂) in the region of δ 165-170 ppm.

-

A signal for the thiadiazole carbon attached to the sulfonyl group (C -SO₂) in the region of δ 155-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key absorption bands are predicted as follows:

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3400-3200 | N-H stretching (amine) | Medium to Strong, often two bands |

| 1640-1600 | N-H bending (amine) | Medium |

| 1580-1540 | C=N stretching (thiadiazole ring) | Medium to Strong |

| 1350-1300 | Asymmetric SO₂ stretching | Strong |

| 1180-1140 | Symmetric SO₂ stretching | Strong |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 179 would be expected. Key fragmentation patterns would likely involve the loss of the methyl group (SO₂CH₃), the entire methylsulfonyl group (SO₂CH₃), and cleavage of the thiadiazole ring.

Chemical Reactivity and Derivatization

The reactivity of this compound is primarily dictated by the nucleophilic character of the 2-amino group. This functional group provides a convenient handle for a variety of chemical modifications to explore structure-activity relationships (SAR).

Caption: Key reactions involving the 2-amino group of the title compound.

-

Acylation: The amino group can readily react with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide derivatives.

-

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates will yield urea or thiourea derivatives, respectively. These modifications are often employed in drug design to introduce additional hydrogen bonding donors and acceptors.

-

Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions will lead to the formation of Schiff bases (imines). These can be further reduced to secondary amines if desired.

Potential Applications in Drug Discovery and Development

The structural features of this compound make it a compelling candidate for investigation in several therapeutic areas.

Carbonic Anhydrase Inhibition

Many sulfonamide-containing heterocyclic compounds are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. The structurally related drug acetazolamide is a classic example.[12] The presence of the sulfonamide-like methylsulfonyl group suggests that this compound could be investigated for its potential as a CA inhibitor for conditions such as glaucoma, edema, or certain types of cancer.[3][4]

Anticancer Activity

The 1,3,4-thiadiazole nucleus is a common scaffold in the design of novel anticancer agents.[1] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, or other key cellular processes. The specific substitution pattern of this compound warrants its evaluation in various cancer cell lines.

Antimicrobial Properties

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[6][13] The combination of the thiadiazole ring and the polar sulfonyl group may lead to compounds with interesting antimicrobial profiles.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its probable synthesis, predicted physicochemical and spectroscopic properties, and potential biological applications based on the extensive knowledge of the 1,3,4-thiadiazole scaffold. Further experimental validation of these properties will be invaluable to the scientific community and will undoubtedly pave the way for new discoveries based on this promising molecular framework.

References

-

Soudani, S., et al. (2014). Crystal structure of 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. Available at: [Link]

-

Pleșca, D. A., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. Available at: [Link]

-

Pleșca, D. A., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dovepress, 12, 1545-1566. Available at: [Link]

-

Majeed, I. Y., Mustafa, I. F., & Mahmoud, M. J. (2013). Synthesis and Characterization Of Some 1,3,4 -Thiadiazole Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 26(2), 220-229. Available at: [Link]

-

Gökçe, M., et al. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 231-237. Available at: [Link]

-

Chhajed, S. S., et al. (2013). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Medicinal Chemistry Research, 23(5), 2286-2301. Available at: [Link]

-

Köysal, Y., et al. (2012). 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1279. Available at: [Link]

-

Kaya, M., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic Chemistry, 77, 101-105. Available at: [Link]

-

Shaymaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. Available at: [Link]

-

Al-Obaidi, A. S. M. (2020). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 12(1), 304-311. Available at: [Link]

-

Belskaya, N. P., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5208. Available at: [Link]

-

Drapak, I. V., et al. (2019). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Pharmacia, 66(2), 65-73. Available at: [Link]

-

Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 814-819. Available at: [Link]

-

Khan, I., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 19(11), 18596-18615. Available at: [Link]

-

Han, Y., et al. (2007). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2403. Available at: [Link]

-

Kang, S. K., Cho, N. S., & Jang, S. (2012). 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1241. Available at: [Link]

-

Ivanova, Y. B., et al. (2018). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 23(10), 2477. Available at: [Link]

-

Ali, A. A., & Hussein, F. A. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry, 65(13B), 1-8. Available at: [Link]

-

SpectraBase. (n.d.). 5-METHYLAMINO-3H-1,3,4-THIADIAZOLE-2-THIONE. Wiley. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved January 15, 2026, from [Link]

- U.S. Patent No. 3,887,572. (1975). Google Patents.

-

SpectraBase. (n.d.). 1,3,4-Thiadiazol-2-amine, 5-[(2-methylpropyl)thio]-. Wiley. Retrieved January 15, 2026, from [Link]

-

Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8740. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules, 27(7), 2266. Available at: [Link]

-

Uzairu, U., et al. (2023). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Advances, 13(45), 31631-31641. Available at: [Link]

-

Akhtar, T., et al. (2016). Design, synthesis and biological evaluation of N -(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides as human carbonic anhydrase isoenzymes I, II, VII and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 168-174. Available at: [Link]

Sources

- 1. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. You are being redirected... [hit2lead.com]

- 8. mdpi.com [mdpi.com]

- 9. jocpr.com [jocpr.com]

- 10. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 12. researchgate.net [researchgate.net]

- 13. 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic characteristics of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine (CAS 36033-66-6). Due to the current absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous structures to offer a robust, theoretical framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering predictive insights into the infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data for this compound. The methodologies described herein represent standard protocols for the acquisition of such data, providing a valuable reference for future experimental work.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a 1,3,4-thiadiazole ring, which is a common scaffold in medicinal chemistry. The molecule is further functionalized with an amino group and a methylsulfonyl group, both of which are expected to significantly influence its chemical and spectroscopic properties. The molecular formula is C₃H₅N₃O₂S₂, with a molecular weight of 179.22 g/mol .[1][2][3] The structural features suggest its potential as a pharmacophore, making its characterization a matter of scientific interest.

This guide will proceed with a predictive analysis of its spectroscopic data, providing a baseline for identification and further research.

Caption: Molecular Structure of this compound.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would be characterized by the vibrational frequencies of its key functional groups.

Experimental Protocol (Hypothetical)

-

Sample Preparation: A small amount of the solid sample (1-2 mg) would be finely ground with potassium bromide (KBr, ~200 mg) in a mortar and pestle.

-

Pellet Formation: The mixture would be compressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet would be placed in the sample holder of an FTIR spectrometer, and the spectrum would be recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet would be taken for baseline correction.[4]

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

| 3400-3200 | N-H stretching (asymmetric & symmetric) | Amino (-NH₂) | Medium-Strong |

| 1640-1600 | N-H bending (scissoring) | Amino (-NH₂) | Medium |

| 1580-1490 | C=N stretching | 1,3,4-Thiadiazole ring | Medium |

| 1350-1300 | S=O stretching (asymmetric) | Sulfonyl (-SO₂) | Strong |

| 1160-1120 | S=O stretching (symmetric) | Sulfonyl (-SO₂) | Strong |

| ~1050 | C-N stretching | Aromatic Amine | Medium |

| ~700-600 | C-S stretching | Thiadiazole & Sulfonyl | Medium-Weak |

The presence of the primary amine would be indicated by a pair of medium to strong absorption bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The N-H bending vibration is expected around 1620 cm⁻¹. The 1,3,4-thiadiazole ring would likely show a characteristic C=N stretching vibration in the 1580-1490 cm⁻¹ range. The most intense and readily identifiable peaks are predicted to be from the methylsulfonyl group, with strong absorptions for the asymmetric and symmetric S=O stretching vibrations appearing around 1325 cm⁻¹ and 1140 cm⁻¹, respectively.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol (Hypothetical)

-

Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is a good solvent for many heterocyclic compounds and allows for the observation of exchangeable protons.

-

Data Acquisition: The sample would be transferred to a 5 mm NMR tube. The ¹H NMR spectrum would be acquired on a 400 MHz (or higher) spectrometer. Tetramethylsilane (TMS) would be used as an internal standard (δ 0.00 ppm).[5]

Predicted ¹H NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 8.5 | Broad Singlet | 2H | -NH₂ | The amino protons are expected to be deshielded and may appear as a broad signal due to quadrupole broadening and exchange with any residual water in the solvent. The chemical shift can be highly variable. |

| ~3.4 - 3.6 | Singlet | 3H | -SO₂CH₃ | The methyl protons are adjacent to the strongly electron-withdrawing sulfonyl group, causing a significant downfield shift compared to a typical methyl group. No adjacent protons result in a singlet. |

We predict two distinct signals in the ¹H NMR spectrum. The protons of the amino group are expected to appear as a broad singlet in the downfield region (δ 7.5-8.5 ppm), with an integral value of 2H. The protons of the methyl group attached to the sulfonyl group are predicted to be a sharp singlet at approximately δ 3.5 ppm, integrating to 3H. The significant downfield shift of the methyl group is due to the strong deshielding effect of the adjacent sulfonyl group.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol (Hypothetical)

-

Sample Preparation: A more concentrated sample (20-50 mg) would be prepared in a suitable deuterated solvent (e.g., DMSO-d₆) as for ¹H NMR.

-

Data Acquisition: The ¹³C NMR spectrum would be acquired on a 100 MHz (or higher) spectrometer, typically with proton decoupling to simplify the spectrum to a series of singlets.[6]

Predicted ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-175 | C2 (-C-NH₂) | The carbon atom of the thiadiazole ring bonded to the amino group is expected to be significantly downfield due to the electronegativity of the adjacent nitrogen atoms and the amine. |

| ~155-165 | C5 (-C-SO₂) | The carbon atom of the thiadiazole ring bonded to the sulfonyl group is also expected to be in the downfield region, influenced by the electron-withdrawing nature of the sulfonyl group and the ring heteroatoms. |

| ~40-45 | -SO₂CH₃ | The methyl carbon, being attached to the electron-withdrawing sulfonyl group, will be shifted downfield from a typical alkane carbon. |

The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals, corresponding to the three non-equivalent carbon atoms in the molecule. The two carbons of the 1,3,4-thiadiazole ring are expected to resonate at low field (δ 155-175 ppm) due to their sp² hybridization and proximity to multiple heteroatoms. The carbon attached to the amino group is likely to be the most downfield of the two. The methyl carbon of the sulfonyl group is predicted to appear in the δ 40-45 ppm range.

Predicted Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol (Hypothetical)

-

Ionization: Electron Ionization (EI) would be a suitable method for this molecule. The sample would be introduced into the mass spectrometer and bombarded with a high-energy electron beam (typically 70 eV).

-

Analysis: The resulting ions would be separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum Data and Interpretation

-

Molecular Ion (M⁺): The molecular ion peak is predicted at m/z = 179, corresponding to the molecular weight of the compound (C₃H₅N₃O₂S₂). The presence of two sulfur atoms would give rise to characteristic isotopic peaks at M+1 and M+2.

-

Major Fragmentation Pathways:

-

Loss of the methyl group from the sulfonyl moiety: [M - CH₃]⁺ at m/z = 164.

-

Loss of the entire methylsulfonyl group: [M - SO₂CH₃]⁺ at m/z = 100.

-

Cleavage of the thiadiazole ring can lead to various smaller fragments.

-

Caption: Predicted Major Fragmentation Pathways for this compound in EI-MS.

Conclusion

This technical guide presents a comprehensive, albeit predictive, spectroscopic analysis of this compound. The provided data tables, interpretations, and hypothetical experimental protocols are based on fundamental principles of chemical spectroscopy and analysis of related molecular structures. It is our hope that this document will serve as a valuable resource for the scientific community, aiding in the future experimental characterization and application of this compound. The authors welcome the future publication of experimental data to validate and refine these predictions.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 136365, 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. PubChem. Accessed January 15, 2026. (While not the target compound, provides context on thiadiazole chemistry).

- Kang, S. K., Cho, N. S., & Jang, S. (2012). 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1241.

-

ChemSigma. 1,3,4-Thiadiazol-2-amine, 5-(methylsulfonyl)-. chemsigma.com. Accessed January 15, 2026. URL: [Link]

-

Thoreauchem. 5-methanesulfonyl-1,3,4-thiadiazol-2-amine. thoreauchem.com. Accessed January 15, 2026. URL: [Link]

- Patel, N. B., & Shaikh, F. M. (2011). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. E-Journal of Chemistry, 8(2), 735-742.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

LibreTexts Chemistry. 6.6: ¹H NMR Spectra and Interpretation. chem.libretexts.org. Accessed January 15, 2026. URL: [Link]

-

LibreTexts Chemistry. The Basics of Infrared Spectroscopy. chem.libretexts.org. Accessed January 15, 2026. URL: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound(SALTDATA: FREE) | 36033-66-6 [chemicalbook.com]

- 3. 5-methanesulfonyl-1,3,4-thiadiazol-2-amine-36033-66-6 - Thoreauchem [thoreauchem.com]

- 4. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

"crystal structure of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine"

An In-Depth Technical Guide to the Structural Chemistry of 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine and its Analogs

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the structural characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of a publicly available crystal structure for this specific molecule, this guide leverages high-resolution crystallographic data from closely related 5-substituted-2-amino-1,3,4-thiadiazole analogs to predict its molecular geometry, intermolecular interactions, and crystal packing. We delve into the synthetic methodologies, the influence of substituent groups on solid-state architecture, and the potential implications for drug design and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science.

Introduction: The Significance of the 2-Amino-1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The 2-amino-5-substituted-1,3,4-thiadiazole framework is particularly noteworthy due to its versatile synthetic accessibility and its ability to participate in various non-covalent interactions, which are crucial for molecular recognition at biological targets.

The subject of this guide, this compound (Chemical Formula: C₃H₅N₃O₂S₂), represents a key example of this class.[3] The potent electron-withdrawing nature of the methylsulfonyl group at the 5-position is expected to significantly influence the electronic properties and intermolecular bonding capabilities of the molecule, making its structural analysis a subject of considerable interest.

Predicted Molecular Structure and Conformation

While the definitive crystal structure of this compound has not been reported in the Cambridge Structural Database, we can infer its likely molecular geometry and conformational preferences from high-quality crystallographic data of analogous compounds.

The Planar 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is an aromatic heterocycle and is consistently observed to be planar in the crystal structures of its derivatives.[4][5] This planarity is a consequence of the sp² hybridization of the constituent atoms and the delocalization of π-electrons within the ring. We can confidently predict that the thiadiazole ring in the title compound will also be planar.

The Aminosulfonyl Substituent

The exocyclic amine group is expected to be nearly co-planar with the thiadiazole ring, facilitating resonance delocalization of the nitrogen lone pair into the ring system. This is a common feature observed in related structures, such as in 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine.[4] The methylsulfonyl group will adopt a tetrahedral geometry around the sulfur atom. The orientation of this group relative to the thiadiazole ring will be a key determinant of the overall molecular conformation and crystal packing.

Visualizing the Predicted Molecular Structure

Below is a conceptual representation of the molecular structure of this compound, highlighting the key functional groups.

Caption: Predicted molecular structure of this compound.

Supramolecular Assembly: The Role of Intermolecular Interactions

The solid-state architecture of 2-amino-1,3,4-thiadiazole derivatives is dominated by a network of hydrogen bonds and, in many cases, π-π stacking interactions.

Hydrogen Bonding Networks

The primary amine group is a potent hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring and the oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors. Based on analogous structures, we can anticipate the formation of robust hydrogen bonding networks. For instance, in the crystal structure of 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate, extensive N—H⋯O and N—H⋯Cl hydrogen bonds are observed.[6] Similarly, 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine features intermolecular N—H⋯N hydrogen bonds that link the molecules into tapes.[7][8]

For this compound, we predict the formation of centrosymmetric dimers or one-dimensional chains via N—H···N hydrogen bonds between the amine group of one molecule and a ring nitrogen of a neighboring molecule. Additionally, the sulfonyl oxygens are likely to participate in N—H···O hydrogen bonds, further stabilizing the crystal lattice.

π-π Stacking Interactions

While the electron-withdrawing sulfonyl group will reduce the electron density of the thiadiazole ring, π-π stacking interactions between adjacent rings may still occur, albeit likely weaker than in derivatives with electron-donating substituents. In related structures, centroid-centroid distances for such interactions are typically in the range of 3.4 to 3.7 Å.[4][6]

Visualizing the Predicted Crystal Packing

The following diagram illustrates a plausible hydrogen-bonding motif leading to a dimeric structure.

Caption: Predicted centrosymmetric dimer formation via N-H···N hydrogen bonds.

Experimental Methodologies for Structural Elucidation

The determination of the crystal structure of this compound would follow a well-established experimental workflow.

Synthesis and Crystallization

The synthesis of 2-amino-1,3,4-thiadiazoles is typically achieved through the cyclization of thiosemicarbazide with a carboxylic acid or its derivative.[9][10][11] For the title compound, the reaction would likely involve thiosemicarbazide and methylsulfonylacetic acid or a related precursor.

A plausible synthetic protocol is outlined below:

-

Reaction Setup: A mixture of thiosemicarbazide and methylsulfonylacetic acid in a suitable solvent (e.g., ethanol) is treated with a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.[10][11]

-

Reaction Conditions: The mixture is heated under reflux for several hours to drive the cyclization and dehydration.

-

Workup and Purification: The reaction mixture is cooled and neutralized. The resulting precipitate is filtered, washed, and recrystallized from an appropriate solvent (e.g., ethanol, DMF/water) to yield the pure product.

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound, or by vapor diffusion techniques.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Structure Solution Workflow:

-

A suitable single crystal is mounted on a goniometer of a diffractometer.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[4][5][6][8]

-

The diffraction pattern is collected as a series of frames as the crystal is rotated.

-

The collected data are processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data using full-matrix least-squares on F².[10]

Table 1: Typical Crystallographic Data for 2-Amino-1,3,4-Thiadiazole Derivatives

| Parameter | Example Value (from related structures) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c or C2/c |

| a (Å) | 11 - 16 |

| b (Å) | 6 - 9 |

| c (Å) | 11 - 30 |

| β (°) | 90 - 110 |

| V (ų) | 800 - 3100 |

| Z | 4 or 8 |

| R-factor | 0.03 - 0.06 |

Data compiled from references[4][5][6][8].

Experimental Workflow Diagram

Sources

- 1. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. You are being redirected... [hit2lead.com]

- 4. 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpcbs.com [ijpcbs.com]

- 10. mdpi.com [mdpi.com]

- 11. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to the Biological Activities of 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole heterocycle is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This guide delves into the nuanced biological activities of a specific, highly promising scaffold: 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine and its derivatives. The strategic incorporation of a potent electron-withdrawing methylsulfonyl group at the C5 position and a primary amine at the C2 position creates a unique electronic and structural landscape, predisposing these molecules to a spectrum of therapeutic interactions. This document provides an in-depth exploration of their synthesis, anticancer, antimicrobial, and anti-inflammatory properties, and their potent inhibitory action against carbonic anhydrase. We will dissect the mechanistic underpinnings of these activities, supported by quantitative data and detailed experimental protocols, to empower researchers in the rational design of next-generation therapeutics based on this privileged scaffold.

Introduction: The Strategic Design of a Privileged Scaffold

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleobases, which allows its derivatives to interfere with crucial biological processes like DNA synthesis. The mesoionic character of this five-membered ring facilitates passage across cellular membranes, enhancing bioavailability. Our focus, the this compound core, is not a random amalgamation of functional groups but a deliberate design choice aimed at maximizing biological efficacy.

-

The 2-Amino Group: This functional group serves as a critical handle for synthetic elaboration, allowing for the introduction of a wide array of substituents to modulate physicochemical properties and target engagement. It also acts as a key hydrogen bond donor, crucial for interacting with biological targets.

-

The 5-Methylsulfonyl Group: The SO₂CH₃ moiety is a powerful electron-withdrawing group and a bioisostere for sulfonamides. This group significantly influences the electronic distribution of the thiadiazole ring, enhancing its interaction with enzymatic targets. Its presence is particularly significant for carbonic anhydrase inhibition.

This guide will systematically unpack the multifaceted biological potential of this scaffold, providing both a high-level strategic overview and granular, actionable experimental details.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of this compound derivatives typically follows a multi-step pathway, beginning with the construction of the core 2-amino-1,3,4-thiadiazole ring.

General Synthetic Workflow

Caption: General synthetic route to this compound derivatives.

Exemplary Synthetic Protocol

A common approach involves the cyclization of a carboxylic acid with thiosemicarbazide to form the 2-amino-1,3,4-thiadiazole ring. Subsequent introduction of a methylthio group at the 5-position, followed by oxidation, yields the desired methylsulfonyl scaffold. The 2-amino group can then be further functionalized.

Step 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole

-

A mixture of the appropriate carboxylic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) is heated under reflux in a suitable solvent (e.g., ethanol).

-

A dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, is added cautiously.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution).

-

The resulting precipitate is filtered, washed with water, and recrystallized to yield the 2-amino-5-substituted-1,3,4-thiadiazole.

Step 2: Introduction of the Methylthio and Methylsulfonyl Groups

-

The 2-amino-5-halo-1,3,4-thiadiazole intermediate is reacted with sodium thiomethoxide to introduce the methylthio group.

-

The resulting 5-(methylthio)-1,3,4-thiadiazol-2-amine is then oxidized using an oxidizing agent like hydrogen peroxide in acetic acid or potassium permanganate to yield the this compound core.

Step 3: Derivatization at the 2-Amino Position

-

The 2-amino group can be acylated using various acid chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine).

-

Alternatively, it can be converted into a Schiff base by reacting with different aldehydes.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of the 1,3,4-thiadiazole scaffold have consistently demonstrated significant anticancer potential. The this compound framework is poised to exhibit enhanced activity due to the electronic properties of the methylsulfonyl group.

Mechanisms of Anticancer Action

These derivatives can exert their anticancer effects through various mechanisms:

-

Inhibition of Key Enzymes: They can target enzymes crucial for cancer cell proliferation and survival, such as carbonic anhydrases (discussed in detail later), kinases (e.g., Abl kinase), and topoisomerase II.

-

Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases.

-

Cell Cycle Arrest: These compounds can halt the cell cycle at different phases (e.g., G2/M phase), preventing cancer cells from dividing.

Anticancer Signaling Pathway

Caption: Plausible mechanisms of anticancer action for the thiadiazole derivatives.

Quantitative Anticancer Data

While specific data for 5-(methylsulfonyl) derivatives is emerging, related compounds show significant promise. For instance, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine demonstrated potent anti-proliferative effects.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon Cancer) | 2.44 | |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast Cancer) | 23.29 | |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | 49.6 | |

| 2-(2-Trluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast Cancer) | 53.4 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, LoVo) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized thiadiazole derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Pathogenic Threats

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. The incorporation of a methylsulfonyl group can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial efficacy.

Mechanism of Antimicrobial Action

The antimicrobial activity of thiadiazole derivatives is often attributed to their ability to inhibit essential microbial enzymes or disrupt cell wall synthesis. The specific mechanism can vary depending on the substituents on the thiadiazole ring.

Antimicrobial Evaluation Protocol: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain 1,3,4-thiadiazole derivatives have shown promising anti-inflammatory properties. This activity is often linked to the inhibition of enzymes involved in the inflammatory pathway, such as cyclooxygenases (COX).

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are believed to be mediated by their ability to inhibit COX-1 and/or COX-2 enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation. Molecular docking studies on similar compounds have shown favorable interactions within the active sites of COX enzymes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of new compounds.

-

Animal Grouping: Divide rats into groups: control, standard (e.g., indomethacin), and test groups (receiving different doses of the thiadiazole derivatives).

-

Compound Administration:

An In-Depth Technical Guide to the Mechanism of Action of 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine

Foreword: Unraveling the Therapeutic Potential of a Promising Heterocyclic Scaffold

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Derivatives of this scaffold have demonstrated a wide spectrum of activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties. This guide focuses on a specific derivative, 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine , a compound of significant interest due to its structural features that suggest a potent and specific mechanism of action. As researchers and drug development professionals, understanding the intricate molecular interactions and cellular consequences of this compound is paramount to harnessing its therapeutic potential. This document provides a comprehensive exploration of the proposed primary mechanism of action—carbonic anhydrase inhibition—supported by a robust framework of scientific literature and detailed experimental protocols for its validation.

The Structural Rationale: A Tale of Two Moieties

The therapeutic promise of this compound lies in the synergy of its two key structural components: the 1,3,4-thiadiazole ring and the methylsulfonyl group.

-

The 1,3,4-Thiadiazole Core: This five-membered heterocyclic ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural mimicry allows thiadiazole derivatives to interfere with various biological processes.[1] The mesoionic character of the thiadiazole ring enhances its ability to cross cellular membranes and interact with biological targets, contributing to favorable pharmacokinetic properties.[1][2]

-

The Methylsulfonyl Group (-SO₂CH₃): This functional group is a bioisostere of the sulfonamide (-SO₂NH₂) moiety, a well-established pharmacophore known for its potent inhibition of zinc-containing metalloenzymes, most notably carbonic anhydrases (CAs). The strong electron-withdrawing nature of the sulfonyl group is critical for its interaction with the zinc ion in the active site of these enzymes.

The combination of these two moieties creates a molecule predisposed to target and inhibit carbonic anhydrases, an enzyme family increasingly implicated in cancer progression.

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The central hypothesis for the mechanism of action of this compound is its function as a potent inhibitor of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.

The Role of Carbonic Anhydrases in Oncology

Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3] This seemingly simple reaction is fundamental to maintaining pH homeostasis. In the context of cancer, certain CA isoforms are highly overexpressed, creating a microenvironment conducive to tumor growth, proliferation, and metastasis.[4][5]

-

Tumor Hypoxia and Acidosis: Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia.[6] In response, cancer cells switch to anaerobic glycolysis for energy, producing an excess of lactic acid and protons, which acidifies the tumor microenvironment.[5]

-

CA IX and CA XII as Key Regulators: The transmembrane enzymes CA IX and CA XII are strongly induced by hypoxia.[6][7] With their catalytic domains facing the extracellular space, they efficiently convert CO₂ to bicarbonate and protons, further contributing to extracellular acidosis.[6] This acidic extracellular environment promotes tumor invasion and metastasis while the intracellular pH is maintained at a level that allows for cell survival and proliferation.[4][8]

By inhibiting these tumor-associated CAs, it is possible to disrupt this critical pH-regulating mechanism, leading to intracellular acidification and ultimately, cancer cell death.[9]

The Molecular Mechanism of Inhibition

The inhibitory action of sulfonamides and their bioisosteres against carbonic anhydrases is well-characterized. The primary interaction involves the coordination of the deprotonated sulfonamide/methylsulfonyl nitrogen to the zinc ion (Zn²⁺) located at the core of the enzyme's active site.[2][3][10] This binding event displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inactivating the enzyme.

Diagram: Proposed Mechanism of Carbonic Anhydrase Inhibition

Caption: Binding of the deprotonated methylsulfonyl group to the active site zinc ion.

Cellular Consequences and Therapeutic Implications

The inhibition of tumor-associated carbonic anhydrases by this compound is predicted to trigger a cascade of events detrimental to cancer cells.

-

Disruption of pH Homeostasis: The primary consequence is the inability of cancer cells to effectively extrude protons, leading to a decrease in extracellular pH and an increase in intracellular pH, ultimately causing intracellular acidosis.

-

Induction of Apoptosis: The resulting acidic intracellular environment can trigger programmed cell death, or apoptosis.

-

Inhibition of Proliferation and Metastasis: By altering the tumor microenvironment, CA inhibition can impede the proliferation of cancer cells and reduce their invasive and metastatic potential.[4]

-

Synergy with Chemotherapy: CA inhibitors can potentiate the effects of conventional chemotherapeutic agents, which are often less effective in the acidic tumor microenvironment.[11][12]

Experimental Validation: A Step-by-Step Guide

To rigorously validate the proposed mechanism of action, a series of in vitro experiments are essential. The following protocols provide a framework for these investigations.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay directly measures the inhibitory effect of the compound on CA activity.

Principle: The esterase activity of CA is measured by monitoring the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which absorbs at 405 nm.

Materials:

-

Human carbonic anhydrase (e.g., hCA II or hCA IX)

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

DMSO

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 158 µL of Tris-HCl buffer to each well.

-

Add 2 µL of the test compound at various concentrations (in triplicate). Include a vehicle control (DMSO) and a positive control (e.g., Acetazolamide).

-

Add 20 µL of the CA enzyme solution to each well (except for the blank).

-

Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm every 30 seconds for 10-20 minutes in a kinetic plate reader.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition and calculate the IC₅₀ value.

Diagram: Carbonic Anhydrase Inhibition Assay Workflow

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[13]

Protocol:

-

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.[14]

Cell Cycle Analysis by Flow Cytometry

This method assesses the effect of the compound on cell cycle progression.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase (G0/G1, S, G2/M).

Protocol:

-

Treat cancer cells with the test compound for a specified time.

-

Harvest the cells and fix them in cold 70% ethanol.[15]

-

Wash the cells and resuspend them in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes in the dark.

-

Analyze the samples using a flow cytometer.

-

Model the cell cycle distribution to determine the percentage of cells in each phase.[16]

Apoptosis Assay (Annexin V Staining)

This assay detects the induction of apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), is used to detect these apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells.[17]

Protocol:

-

Treat cells with the compound to induce apoptosis.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide.[18]

-

Incubate for 15 minutes in the dark.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

Potential Secondary Mechanisms

While carbonic anhydrase inhibition is the most probable primary mechanism, the 1,3,4-thiadiazole scaffold is known to interact with other biological targets. Therefore, it is prudent to consider potential secondary mechanisms:

-

Kinase Inhibition: Various thiadiazole derivatives have been reported to inhibit protein kinases involved in cancer signaling pathways.

-

Tubulin Polymerization Inhibition: Some heterocyclic compounds can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Topoisomerase Inhibition: Thiadiazoles may interact with topoisomerase enzymes, leading to DNA damage and cell death.[2]

Further investigation into these possibilities would provide a more complete understanding of the compound's pharmacological profile.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anticancer therapeutics. Its structural design strongly suggests a mechanism of action centered on the inhibition of tumor-associated carbonic anhydrases, a validated and clinically relevant target. The experimental framework provided in this guide offers a clear path to rigorously test this hypothesis and elucidate the cellular consequences of its activity.

Future research should focus on determining the isoform selectivity of this compound, as specificity for CA IX and CA XII over other isoforms is desirable to minimize off-target effects. In vivo studies in relevant animal models will be crucial to evaluate its therapeutic efficacy and pharmacokinetic properties. The exploration of this and related thiadiazole derivatives holds significant promise for the advancement of targeted cancer therapies.

References

-